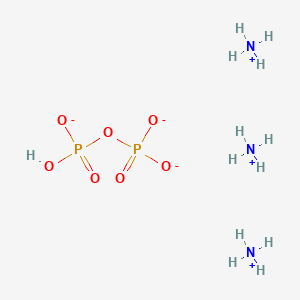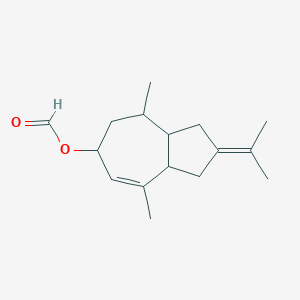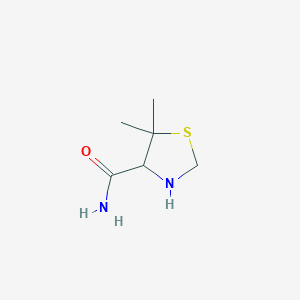
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide, also known as DMTIC, is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields. DMTIC is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes. 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Biochemical And Physiological Effects
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide inhibits the growth of cancer cells, including breast cancer cells and lung cancer cells. 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which could have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. In addition, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to stimulate the growth of certain plants, which could have potential applications in agriculture.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. In addition, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell lines at high concentrations.
Future Directions
There are several future directions for the study of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide. One potential direction is the investigation of its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another potential direction is the investigation of its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain plants. In addition, further studies are needed to fully understand the mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide and its potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Scientific Research Applications
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In agriculture, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been investigated for its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain plants.
properties
CAS RN |
13195-32-9 |
|---|---|
Product Name |
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide |
Molecular Formula |
C6H12N2OS |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2OS/c1-6(2)4(5(7)9)8-3-10-6/h4,8H,3H2,1-2H3,(H2,7,9) |
InChI Key |
DXYJRSGGMXMKOO-UHFFFAOYSA-N |
SMILES |
CC1(C(NCS1)C(=O)N)C |
Canonical SMILES |
CC1(C(NCS1)C(=O)N)C |
synonyms |
4-Thiazolidinecarboxamide,5,5-dimethyl-(7CI,8CI,9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

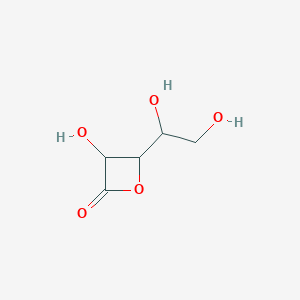



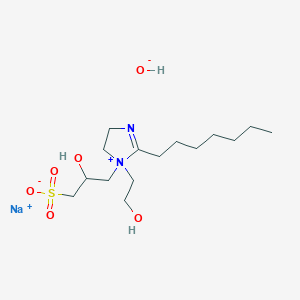
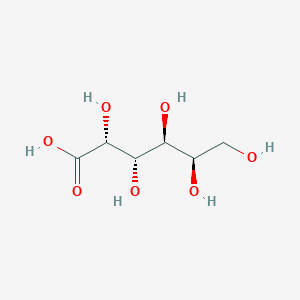

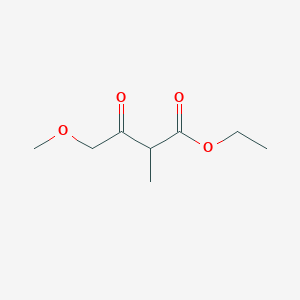
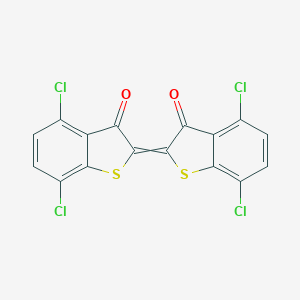
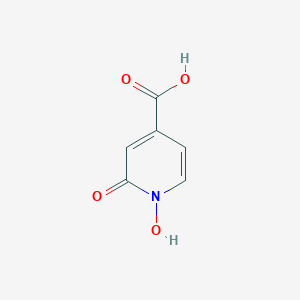
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

